Indicaxanthin

Übersicht

Beschreibung

Indicaxanthin is a type of betaxanthin, a plant pigment present in beets, in Mirabilis jalapa flowers, in cacti such as prickly pears (Opuntia sp.) or the red dragonfruit (Hylocereus costaricensis). It is a powerful antioxidant .

Synthesis Analysis

Phytochemicals like Indicaxanthin are synthesized in response to environmental adverse conditions, or other exogenous stressors promoting an increase of reactive oxygen species (ROS), and then a change of the redox status of the plant .

Molecular Structure Analysis

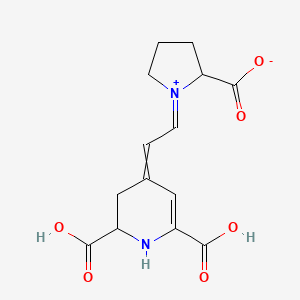

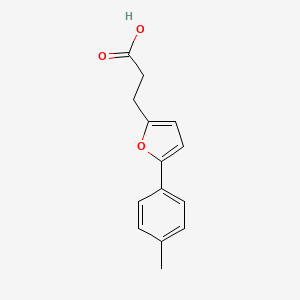

Indicaxanthin, chemically 4-[2-(2-carboxy-pyrrolidin-1-yl)-vinyl]-2,3-dihydro-pyridine-2,6-dicarboxylic acid, is a betalain pigment with a proved ability to cross the blood-brain barrier .

Chemical Reactions Analysis

The chemical and physicochemical characteristics of Indicaxanthin are reflected in the molecule’s reducing properties and antioxidant effects and help explain its ability to interact with membranes, modulate redox-regulated cellular pathways, and possibly bind to protein molecules . Indicaxanthin has demonstrated significant anti-inflammatory effects in rat models. It was found to reduce exudate volume, leukocyte recruitment, and the release of inflammatory mediators like prostaglandin E (2) and nitric oxide, among others.

Physical And Chemical Properties Analysis

Indicaxanthin has a molecular weight of 308.29 g/mol . Its melting point is 160-162 °C (decomp) and boiling point is 629.7±65.0 °C (Predicted). It has a density of 1.54±0.1 g/cm3 (Predicted) .

Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Effects

- Indicaxanthin and Inflammation : Indicaxanthin has demonstrated significant anti-inflammatory effects in rat models. It was found to reduce exudate volume, leukocyte recruitment, and the release of inflammatory mediators like prostaglandin E(2) and nitric oxide, among others. This suggests its potential for preventing inflammation-based disorders (Allegra et al., 2014).

Neurological Applications

- Indicaxanthin and Brain Activity : This compound can cross the blood-brain barrier and modulate neuronal bioelectric activity in the rat hippocampus, potentially acting as a natural neuromodulatory agent. This has implications for neurological health and disorders (Allegra et al., 2015).

Antioxidant Properties

- Cytoprotection in Red Blood Cells : Indicaxanthin exhibits antioxidant properties, as observed in its protective effects against oxidative damage in red blood cells of patients with β-thalassemia. It enhances resistance to hemolysis, preventing lipid and hemoglobin oxidation (Tesoriere et al., 2006).

Anticancer Potential

- Indicaxanthin Against Melanoma : It has been shown to inhibit the proliferation of human melanoma cells, reduce tumor development in mice models, and impede the NF-κB pathway, indicating its potential as a therapeutic agent in melanoma treatment (Allegra et al., 2018).

Metabolic Health

- Effect on Glucose Dysmetabolism : In mice models of obesity-related insulin resistance, indicaxanthin showed positive effects on glucose dysmetabolism and countered insulin resistance. This implies its potential inmanaging obesity-related metabolic conditions (Terzo et al., 2021).

Gastrointestinal Impact

- Modulation of Intestinal Contractility : Indicaxanthin has shown spasmolytic effects on intestinal contractility, indicating its potential use in treating motility disorders such as abdominal cramps (Baldassano et al., 2011).

Nutraceutical Potential

- Redox Properties and Bioactivity : Extensive research on indicaxanthin has suggested its pharmacological potential as a nutraceutical, with abilities to modulate redox-regulated cellular pathways and possibly bind to protein molecules. This highlights its relevance in health promotion applications (Attanzio et al., 2022).

Epigenetic Influences

- Influence on DNA Methylation in Cancer Cells : Indicaxanthin has been observed to influence DNA methylation, affecting epigenetically modifying enzyme expression and activity. This epigenetic activity suggests its potential role in protecting cells against tumoral alterations, especially in colorectal cancer (Naselli et al., 2015).

Zukünftige Richtungen

Indicaxanthin has shown potential in counteracting inflammation and regulating mechanisms that control cell growth and longevity. Future studies could investigate whether Indicaxanthin could facilitate DAF-16 activation and nuclear location through direct interactions with regulatory components of the pathways . Another exciting topic for future study would be to investigate the potential of betalains as a natural ergogenic aid in sport endurance .

Eigenschaften

IUPAC Name |

1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]pyrrolidin-1-ium-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O6/c17-12(18)9-6-8(7-10(15-9)13(19)20)3-5-16-4-1-2-11(16)14(21)22/h3,5-6,10-11H,1-2,4,7H2,(H3,17,18,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJIIQBYZGJSODH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC([N+](=CC=C2CC(NC(=C2)C(=O)O)C(=O)O)C1)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Indicaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-[2-(2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene]pyrrolidin-1-ium-2-carboxylate | |

CAS RN |

2181-75-1 | |

| Record name | Indicaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160 - 162 °C | |

| Record name | Indicaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does indicaxanthin exert its anti-inflammatory effects?

A1: Indicaxanthin exhibits anti-inflammatory activity through multiple mechanisms. Research indicates it inhibits the activation of NF-κB, a key transcription factor involved in the inflammatory cascade [, , , ]. It also reduces the release of pro-inflammatory mediators such as IL-6, IL-8, prostaglandin E2 (PGE2), and nitric oxide (NO) [, ]. Moreover, indicaxanthin has been shown to inhibit the activation of NADPH oxidase (NOX-1) and reduce the generation of reactive oxygen species (ROS), both of which contribute to inflammation [].

Q2: Does indicaxanthin cross the blood-brain barrier, and if so, what are the implications?

A2: Yes, research has demonstrated that indicaxanthin can cross the blood-brain barrier (BBB) in rats [, ]. This finding is significant as it suggests that indicaxanthin could potentially exert direct effects on the central nervous system, opening avenues for exploring its potential in addressing neurodegenerative diseases.

Q3: What evidence suggests that indicaxanthin might have anti-cancer properties?

A3: Indicaxanthin has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including colorectal, hepatic, and cervical cancer cells [, , , ]. Studies suggest that these effects are mediated, at least in part, through the inhibition of NF-κB signaling, induction of apoptosis, and modulation of DNA methylation [, , , ].

Q4: How does indicaxanthin interact with amyloid-beta, a key protein implicated in Alzheimer's disease?

A4: Research using olfactory ensheathing cells (OECs) suggests that indicaxanthin may modulate the expression levels and activity of tissue transglutaminase (TG2), an enzyme involved in amyloid-beta (Aβ) aggregation [, ]. Indicaxanthin pre-treatment was shown to reduce the overexpression of TG2 induced by exposure to Aβ, potentially impacting Aβ aggregation and its downstream effects [, ].

Q5: What is the role of indicaxanthin in protecting red blood cells from oxidative damage?

A5: Studies have shown that indicaxanthin can be incorporated into red blood cells (RBCs), both after dietary consumption of cactus pear fruit and through ex vivo spiking of blood [, ]. Once inside the RBCs, indicaxanthin enhances their resistance to oxidative hemolysis, likely by acting as a radical scavenger and protecting cellular components from oxidative damage [, , ].

Q6: What is the molecular formula and weight of indicaxanthin?

A6: The molecular formula of indicaxanthin is C14H17N3O8, and its molecular weight is 351.3 g/mol [, ].

Q7: What are the key spectroscopic characteristics of indicaxanthin?

A7: Indicaxanthin exhibits characteristic absorption maxima (λmax) in the UV-Vis spectrum. In its anionic form, the λmax is around 424 nm, which shifts to approximately 372 nm upon acidification []. These spectral properties are valuable for identifying and quantifying indicaxanthin in various matrices.

Q8: How stable is indicaxanthin under different storage conditions?

A8: Indicaxanthin, like many natural pigments, can be susceptible to degradation under certain conditions. Studies have shown that its stability is affected by factors such as temperature, pH, light exposure, and the presence of metal ions [, , ].

Q9: What strategies have been explored to enhance the stability of indicaxanthin?

A9: Research indicates that indicaxanthin stability can be enhanced by storing it at low temperatures, in the dark, and under a nitrogen atmosphere []. Additionally, the addition of antioxidants such as ascorbic acid (vitamin C) can protect indicaxanthin from degradation [, ]. Encapsulation techniques, such as using double emulsion systems, have also shown promise in improving stability during storage [].

Q10: What is known about the bioavailability of indicaxanthin in humans?

A10: Research indicates that indicaxanthin is highly bioavailable in humans after consuming cactus pear fruit []. Studies have reported that peak plasma concentrations are reached within a few hours after ingestion, followed by a decline with a half-life of approximately 2.36 hours [].

Q11: Is indicaxanthin metabolized in the body, and if so, what are the metabolites?

A11: While the specific metabolic pathways of indicaxanthin in humans are not fully elucidated, research suggests that it undergoes some degree of metabolism. Further research is needed to identify the metabolites and understand their potential biological activities.

Q12: What in vitro models have been used to study the biological activity of indicaxanthin?

A12: Various in vitro models, including cell lines derived from different tissues (e.g., colorectal, hepatic, endothelial, and neuronal cells), have been employed to investigate the effects of indicaxanthin. These studies have provided valuable insights into its anti-inflammatory, antioxidant, cytoprotective, and anti-proliferative properties [, , , , , , ].

Q13: Has the efficacy of indicaxanthin been investigated in animal models of disease?

A13: Yes, studies have explored the effects of indicaxanthin in animal models. For instance, in a rat model of pleurisy (inflammation of the lining of the lungs), indicaxanthin was found to reduce inflammatory parameters []. In a mouse model of high-fat diet-induced obesity and insulin resistance, indicaxanthin administration showed beneficial effects on glucose metabolism and reduced oxidative stress and inflammation in the liver and adipose tissue [].

Q14: Have there been studies looking into targeted delivery strategies for indicaxanthin?

A14: While research on targeted delivery of indicaxanthin is limited, encapsulation techniques, like the double emulsion systems mentioned earlier, show promise in enhancing its stability, bioavailability, and potentially enabling targeted delivery to specific tissues [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-[(chloroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1608409.png)

![1-(2'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1608414.png)

![Ethyl 2-[(chloroacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1608428.png)